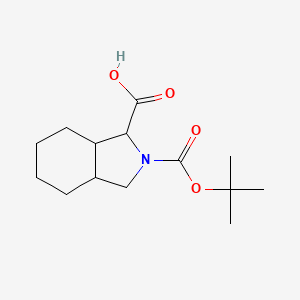![molecular formula C12H8Cl2N6OS B14098103 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14098103.png)
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with a tetrazole moiety and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the tetrazole ring and the pyrimidine ring separately. The tetrazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction involving an azide and a nitrile. The pyrimidine ring is often prepared through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Once the tetrazole and pyrimidine rings are prepared, they are linked through a sulfanyl bridge. This step involves the reaction of the tetrazole with a suitable thiol derivative of the pyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as the development of efficient purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted dichlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The tetrazole moiety might mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and alter enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl-{4-[5-(3,4-dichlorophenyl)-2-[(1-methyl)-piperidin]-4-yl-3-propyl-3h-imidazol-4-yl]-pyrimidin-2-yl}amine
- 1-(2,4-Dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl-sulfanyl]ethanone
Uniqueness
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is unique due to the presence of both a tetrazole and a pyrimidine ring in its structure. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H8Cl2N6OS |
|---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H8Cl2N6OS/c13-8-2-1-7(5-9(8)14)20-10(17-18-19-20)6-22-12-15-4-3-11(21)16-12/h1-5H,6H2,(H,15,16,21) |
Clave InChI |
PUUXVEZXIPSDSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C(=NN=N2)CSC3=NC=CC(=O)N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B14098023.png)

![7-Chloro-1-(3,4-diethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098032.png)
![2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098040.png)
![1-(4-Bromophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098045.png)
![N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14098051.png)
![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098057.png)


![7-Bromo-1-(3-chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098076.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B14098079.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098080.png)
![3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14098091.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098097.png)
